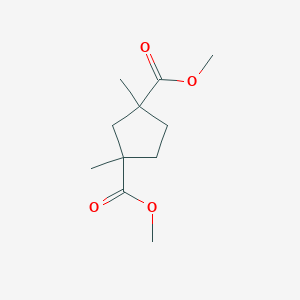

Dimethyl 1,3-dimethylcyclopentane-1,3-dicarboxylate

Description

Dimethyl 1,3-dimethylcyclopentane-1,3-dicarboxylate (CAS: Not explicitly provided; a related compound, dimethyl cyclopentane-1,3-dicarboxylate, is CAS 2435-36-1 ) is a bicyclic ester featuring a cyclopentane ring substituted with two methyl ester groups at positions 1 and 3, along with additional methyl substituents on the ring. This compound is primarily used in synthetic organic chemistry as a precursor for functionalized cyclic systems. Its steric and electronic properties are influenced by the dual ester and alkyl substituents, making it distinct from simpler dicarboxylates.

Properties

IUPAC Name |

dimethyl 1,3-dimethylcyclopentane-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O4/c1-10(8(12)14-3)5-6-11(2,7-10)9(13)15-4/h5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APNPMNBRZOEDET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C1)(C)C(=O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 1,3-dimethylcyclopentane-1,3-dicarboxylate typically involves the esterification of 1,3-dimethylcyclopentane-1,3-dicarboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of Dimethyl 1,3-dimethylcyclopentane-1,3-dicarboxylate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Types of Reactions:

Oxidation: Dimethyl 1,3-dimethylcyclopentane-1,3-dicarboxylate can undergo oxidation reactions, typically resulting in the formation of carboxylic acids or ketones.

Reduction: Reduction of the ester groups can yield the corresponding alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Compounds with new functional groups replacing the ester groups.

Scientific Research Applications

Pharmaceutical Applications

Dimethyl 1,3-dimethylcyclopentane-1,3-dicarboxylate serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structure allows for the modification and development of drug compounds with enhanced efficacy and reduced side effects.

Case Study: Synthesis of Anticancer Agents

In a recent study, researchers utilized dimethyl 1,3-dimethylcyclopentane-1,3-dicarboxylate to synthesize novel anticancer agents. The compound was involved in the formation of key intermediates that demonstrated significant cytotoxic activity against various cancer cell lines. This highlights its potential as a building block in drug discovery and development processes .

Chemical Industry Applications

The compound is extensively used as a solvent and reagent in the production of polymers and other organic materials. Its ability to dissolve a wide range of substances makes it ideal for various chemical reactions.

Table: Industrial Uses

| Application | Description |

|---|---|

| Solvent | Used in polymer production and organic synthesis |

| Intermediate | Serves as a precursor for dyes and agrochemicals |

| Chemical Reagent | Participates in various organic reactions |

Agrochemical Applications

Dimethyl 1,3-dimethylcyclopentane-1,3-dicarboxylate is also employed in the synthesis of agrochemicals. Its derivatives are used to formulate pesticides and herbicides that are effective yet environmentally friendly.

Example: Pesticide Formulation

Research indicates that derivatives of dimethyl 1,3-dimethylcyclopentane-1,3-dicarboxylate exhibit strong insecticidal properties. These formulations are designed to target specific pests while minimizing harm to beneficial insects .

Material Science Applications

In material science, this compound is used to create advanced materials with specific properties tailored for various applications. It plays a role in developing coatings, adhesives, and other polymer-based products.

Case Study: Polymer Development

A study focused on creating high-performance polymers incorporated dimethyl 1,3-dimethylcyclopentane-1,3-dicarboxylate into its formulation. The resulting materials exhibited improved thermal stability and mechanical strength compared to traditional polymers .

Mechanism of Action

The mechanism of action of Dimethyl 1,3-dimethylcyclopentane-1,3-dicarboxylate involves its interaction with various molecular targets and pathways. The ester functional groups can undergo hydrolysis, leading to the formation of carboxylic acids, which can further participate in various biochemical pathways. The compound’s reactivity also allows it to form covalent bonds with nucleophilic sites in biological molecules, potentially modulating their activity.

Comparison with Similar Compounds

Structural and Molecular Properties

Key structural analogs and their properties are summarized below:

*Inferred based on cyclopentane backbone with two methyl esters and two methyl substituents.

Physicochemical Properties

- Solubility : Linear esters like dimethyl acetone-1,3-dicarboxylate exhibit higher solubility in polar solvents due to their lack of a cyclic framework .

- Thermal Stability : Adamantane-based esters (e.g., dimethyl adamantane-1,3-dicarboxylate) display enhanced thermal stability owing to their rigid, diamondoid structure .

Biological Activity

Dimethyl 1,3-dimethylcyclopentane-1,3-dicarboxylate, also known as dimethyl cyclopentane-1,3-dicarboxylate (CAS No. 2435-36-1), is a compound of interest in organic chemistry and pharmaceutical development. This article reviews its biological activity, synthesis methods, and potential applications based on diverse sources.

- Molecular Formula : C₉H₁₄O₄

- Molecular Weight : 186.21 g/mol

- Density : 1.136 g/cm³

- Boiling Point : Approximately 240.83 °C at 760 mmHg

- Flash Point : 112.86 °C

Synthesis Methods

Dimethyl cyclopentane-1,3-dicarboxylate can be synthesized through various methods, primarily involving the reaction of cyclopentane-1,3-dicarboxylic acid with methanol in the presence of sulfuric acid as a catalyst. A typical synthesis involves:

- Reagents : Cyclopentane-1,3-dicarboxylic acid and methanol.

- Catalyst : Concentrated sulfuric acid.

- Procedure :

Pharmacological Potential

Recent studies have explored the pharmacological potential of dimethyl cyclopentane-1,3-dicarboxylate as an organic synthesis intermediate and its implications in drug development:

- Antioxidant Activity : Preliminary studies suggest that compounds with similar structures exhibit antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases .

- Anti-inflammatory Properties : Some derivatives of dicarboxylates have shown promise in reducing inflammation in animal models, indicating potential therapeutic applications .

Case Studies and Research Findings

- Case Study on Antioxidant Activity :

- Research on Anti-inflammatory Effects :

Table 1: Comparison of Biological Activities of Related Compounds

| Compound Name | CAS Number | Antioxidant Activity | Anti-inflammatory Activity |

|---|---|---|---|

| Dimethyl cyclopentane-1,3-dicarboxylate | 2435-36-1 | Moderate | Potential |

| Dimethyl succinate | 106-65-0 | High | Moderate |

| Dimethyl malonate | 619-72-7 | Low | High |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.